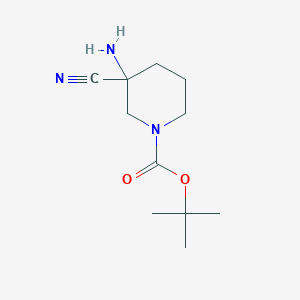

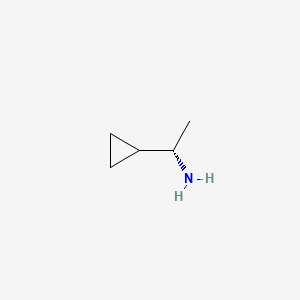

Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate is a chemical compound used as an intermediate in pharmaceutical research and development . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular formula of this compound is C11H19N3O2 . The InChI code for this compound is 1S/C11H19N3O2/c1-11(2,3)16-10(15)14-5-4-8(6-12)9(13)7-14/h8-9H,4-5,7,13H2,1-3H3 .Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or liquid or lump . It should be stored in a dark place, in an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Asymmetric Synthesis and Chiral Molecule Production

N-tert-Butanesulfinyl imines are highlighted for their role in the asymmetric synthesis of amines. These intermediates, derived from tert-butanesulfinamide, facilitate the synthesis of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and 1,2- and 1,3-amino alcohols, by activating imines for the addition of various nucleophiles. This methodology underscores the versatility of tert-butyl-based compounds in synthesizing complex chiral molecules (Ellman et al., 2002).

Novel Synthetic Methodologies

Research has demonstrated the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, presenting an eco-friendly ester source. When tert-butyl carbazate is used, this process leads to the efficient preparation of various quinoxaline-3-carbonyl compounds, showcasing the applicability of tert-butyl-based reagents in synthesizing key structural motifs found in bioactive natural products and synthetic drugs (Xie et al., 2019).

Ligand Design for Asymmetric Catalysis

The synthesis of 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide demonstrates its use in enantioselective sensing of chiral amino alcohols. This C2-symmetric ligand forms a highly fluorescent scandium complex utilized for enantioselective sensing, illustrating the importance of tert-butyl groups in the design of novel ligands for asymmetric catalysis and sensing applications (Liu et al., 2008).

Advanced Materials and Chemical Synthesis

The work on tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives showcases their utility in stereoselective syntheses, contributing to the development of substances with specific stereochemical configurations. Such research underscores the relevance of tert-butyl-based compounds in creating materials and chemicals with precise molecular architectures for various applications (Boev et al., 2015).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the following hazard statements: H302+H312+H332-H315-H319-H335, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-6-4-5-11(13,7-12)8-14/h4-6,8,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNNCAWTKRMFSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2757709.png)

![N-{4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2757715.png)

![(E)-3-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2757721.png)

![N-butyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2757725.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2757728.png)

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-methylpiperidino)methanone](/img/structure/B2757729.png)